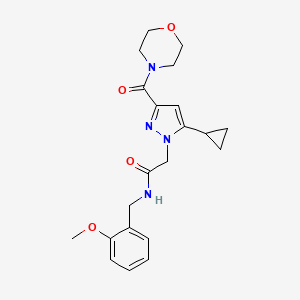

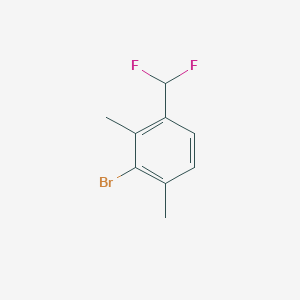

![molecular formula C15H21N5O2 B2714486 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-91-7](/img/structure/B2714486.png)

2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione, commonly known as caffeine, is a natural stimulant that is widely used throughout the world. It is found in various plants, including coffee beans, tea leaves, and cocoa beans. Caffeine is known for its ability to enhance cognitive performance, increase alertness, and improve mood.

Scientific Research Applications

Synthesis and Structural Applications

- Research has explored the synthesis of disubstituted 1-benzylimidazoles, serving as precursors to purine analogs like 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione. These compounds are synthesized through reactions involving benzylisonitrile and diaminomaleonitrile, leading to imidazoles that react with other compounds to give various dihydropurines and carbamoylpurines (Alves, Proença, & Booth, 1994).

- Another study discusses the synthesis and potential biological activity of 7,8-polymethylenepurine derivatives, which are precursors to 6-amino and 6-alkylmercapto-7,8-polymethylenepurines. These compounds are synthesized from the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles (Nilov et al., 1995).

Electrochemical Behavior and Corrosion Inhibition

- In a study focusing on corrosion inhibition, the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline and its derivatives is evaluated. These compounds, similar in structure to 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione, demonstrate significant efficiency in inhibiting corrosion in deaerated acid media. This efficiency is attributed to the active sites and the plane geometry of the heterocyclic ring, facilitating coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Biological and Pharmacological Potential

- Research on 1H-imidazoles, which are structurally related to 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione, reveals their potential biological activity. For instance, certain 1H-imidazoles have shown hormonal activity in estrogen receptor positive cells and possess strong antiproliferative effects against human breast cancer cell lines. Moreover, these compounds also exhibit inhibitory effects on cyclooxygenase enzymes, suggesting a possible role in interfering with the arachidonic acid cascade (Wiglenda et al., 2005).

Advanced Materials and Chemical Synthesis

- The synthesis of functional aliphatic cyclic carbonates using reactive imidazole intermediates highlights the utility of these compounds in creating a variety of functional materials. These intermediates have enabled the synthesis of polymers with low cytotoxicity, demonstrating potential biomedical applications (Olsson et al., 2014).

properties

IUPAC Name |

2-ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-6-8-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(7-2)13(11)21/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTKKZRVSWQRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1,6,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

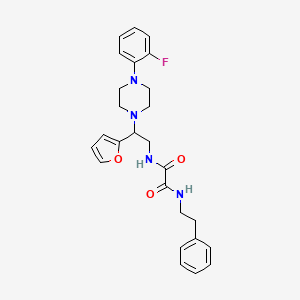

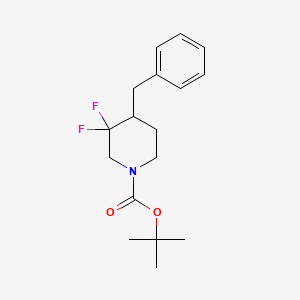

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)

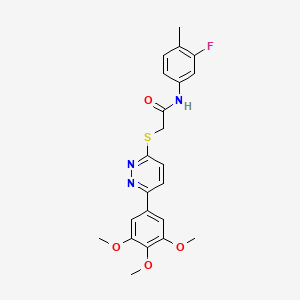

![N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide](/img/structure/B2714407.png)

![N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

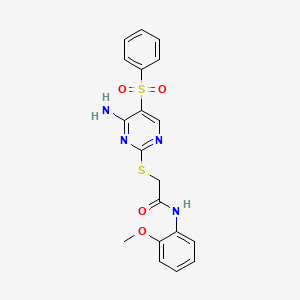

![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2714421.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)

![5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2714423.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2714425.png)